molecular formula C11H16BrN3O B3234535 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide CAS No. 1353977-53-3

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B3234535
CAS No.: 1353977-53-3
M. Wt: 286.17 g/mol
InChI Key: HXZREFKSQROHLE-UHFFFAOYSA-N
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Description

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Formation of Amino Group: The brominated pyridine is then reacted with an appropriate amine, such as isopropylamine, under basic conditions to introduce the amino group.

    Acetamide Formation: The resulting intermediate is then acylated using acetic anhydride or acetyl chloride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of secondary or tertiary amines.

    Acylation and Alkylation: The amino group can also participate in acylation or alkylation reactions to form amides or alkylated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., triethylamine).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of nitro or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and amino group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2-chloro-pyridin-4-ylmethyl)-N-isopropyl-acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-N-(2-fluoro-pyridin-4-ylmethyl)-N-isopropyl-acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-Amino-N-(2-iodo-pyridin-4-ylmethyl)-N-isopropyl-acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-isopropyl-acetamide can impart unique reactivity and properties compared to its halogenated analogs

Properties

IUPAC Name

2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-8(2)15(11(16)6-13)7-9-3-4-14-10(12)5-9/h3-5,8H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZREFKSQROHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=NC=C1)Br)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601156595
Record name Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-53-3
Record name Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-[(2-bromo-4-pyridinyl)methyl]-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601156595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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